molecular formula C9H9ClN2O B2772747 3-Phenyl-1,2-oxazol-4-amine hydrochloride CAS No. 2241138-22-5

3-Phenyl-1,2-oxazol-4-amine hydrochloride

Cat. No.: B2772747
CAS No.: 2241138-22-5
M. Wt: 196.63
InChI Key: QYQOSWVXCVXIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that features an oxazole ring substituted with a phenyl group and an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the oxime, which is then cyclized to form the oxazole ring. The amine group is introduced through subsequent reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-oxazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated the anticancer properties of compounds related to 3-Phenyl-1,2-oxazol-4-amine hydrochloride. For instance, derivatives of oxazole compounds have shown promising results against various cancer cell lines. A study evaluating the anticancer activity of 1,3-Oxazol-4-ylphosphonium salts revealed that specific structural modifications significantly enhance their potency. The most active derivatives exhibited growth inhibition (GI50) values ranging from 0.3 to 1.1 μM across different tumor cell lines, indicating strong potential for further development as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the disruption of mitochondrial function, leading to apoptosis in cancer cells. This pathway is critical for the development of new therapeutic agents targeting cancer .

Enzyme Inhibition Studies

Inhibitors of Carboxylesterases
Research has identified oxazole derivatives as potent inhibitors of Notum carboxylesterase activity, which is implicated in various biological processes including Wnt signaling pathways. The optimization of these compounds has led to the identification of several lead candidates with improved inhibitory activity (IC50 values as low as 2.1 μM), making them suitable for further exploration in drug discovery programs .

Chemical Synthesis Applications

Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structural features allow it to be utilized in the synthesis of more complex molecules and materials, particularly in the development of pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Study Focus Findings
Evaluation of Anticancer Activity Anticancer propertiesIdentified potent derivatives with GI50 values ranging from 0.3–1.1 μM against NCI tumor cell lines.
Inhibition of Notum Carboxylesterase Enzyme inhibitionFound that certain oxazole derivatives are strong inhibitors with IC50 values as low as 2.1 μM.
Synthesis ApplicationsChemical synthesisDemonstrated utility as a building block for complex organic molecules.

Biological Activity

3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure:

  • IUPAC Name: 3-phenyl-1,2-oxazol-4-amine; hydrochloride
  • Molecular Weight: 196.63 g/mol
  • Chemical Formula: C9H8N2O·HCl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate several biochemical pathways, which can lead to different pharmacological effects:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as methylation.
  • Cellular Signaling: It can alter signaling pathways by interacting with receptors or secondary messengers.
  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research indicates that this compound shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The researchers utilized a broth microdilution method to determine the MIC values, confirming its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms
In another investigation focused on its anticancer activity, the compound was tested on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis via the intrinsic pathway. This suggests that the compound may serve as a novel therapeutic agent for breast cancer treatment.

Properties

IUPAC Name

3-phenyl-1,2-oxazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O.ClH/c10-8-6-12-11-9(8)7-4-2-1-3-5-7;/h1-6H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQOSWVXCVXIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.